molecular formula C23H21N3O B14395501 O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine CAS No. 88529-71-9

O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine

Cat. No.: B14395501
CAS No.: 88529-71-9
M. Wt: 355.4 g/mol
InChI Key: BBISIDKAMFBQES-UHFFFAOYSA-N
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Description

O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine is a chemical compound known for its unique structure and properties It features a hydroxylamine group attached to a pyrazole ring, which is further substituted with a triphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine typically involves the O-alkylation or O-arylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of O-alkylation and O-arylation reactions can be scaled up for industrial applications, provided that the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or copper complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the modification of proteins or nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    O-(Triphenylmethyl)hydroxylamine: Similar in structure but lacks the pyrazole ring.

    N-Hydroxyphthalimide: Contains a hydroxylamine group but is structurally different.

    N-Hydroxysuccinimide: Another hydroxylamine derivative with different applications.

Properties

CAS No.

88529-71-9

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

O-[(1-tritylpyrazol-4-yl)methyl]hydroxylamine

InChI

InChI=1S/C23H21N3O/c24-27-18-19-16-25-26(17-19)23(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17H,18,24H2

InChI Key

BBISIDKAMFBQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)CON

Origin of Product

United States

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